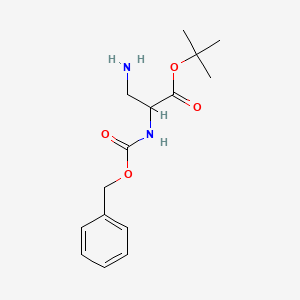
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester
Description
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a carboxybenzyl (Cbz) protected amino group, and a tert-butyl ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
tert-butyl 3-amino-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19) |
Clé InChI |
GUTOOFAUODQZRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester typically involves the protection of the amino groups and the esterification of the carboxylic acid group. One common method includes the following steps:
Protection of the Amino Group: The amino group is protected using the carboxybenzyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of protecting groups like Cbz and tert-butyl esters is common in peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) as a catalyst.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the free carboxylic acid by hydrolysis.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation with Pd-C in the presence of hydrogen gas.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Free amino group after removal of the Cbz group.
Substitution: Free carboxylic acid after hydrolysis of the tert-butyl ester.
Applications De Recherche Scientifique
(s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthesis, while the tert-butyl ester protects the carboxylic acid group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of peptides and other complex molecules. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-amino acids: These compounds use the tert-butoxycarbonyl (Boc) group for amino protection.
Fmoc-amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Cbz-amino acids: Similar to (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester but without the tert-butyl ester group.
Uniqueness
This compound is unique due to the combination of Cbz and tert-butyl ester protecting groups. This dual protection allows for greater flexibility and selectivity in synthetic applications, making it a valuable compound in peptide synthesis and other complex organic syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


